molecular formula C16H13ClN4O3 B8596570 Methyl 4-((3-chloropyrazin-2-yl)(2-cyanoacetamido)methyl)benzoate

Methyl 4-((3-chloropyrazin-2-yl)(2-cyanoacetamido)methyl)benzoate

Cat. No. B8596570
M. Wt: 344.75 g/mol
InChI Key: LYOMEICYDCQHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09446130B2

Procedure details

To a solution of methyl 4-(amino(3-chloropyrazin-2-yl)methyl)benzoate (54 g, 195 mmol) in THF (500 mL) was added 2-cyanoacetic acid (16.6 g, 195 mmol) and TEA (39.4 g, 390 mmol). The mixture was added HATU (74.1 g, 195 mmol) at 0-5° C., and stirred at room temperature for 1 h. The reaction mixture was extracted with EA and water, the organic layer was dried and concentrated. The residue was purified by column chromatography on silica gel eluted with PE:EA=2:1 to give methyl 4-((3-chloropyrazin-2-yl)(2-cyanoacetamido)methyl)benzoate (67 g, yield 100%).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
39.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
74.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:13]1[C:18]([Cl:19])=[N:17][CH:16]=[CH:15][N:14]=1)[C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.[C:20]([CH2:22][C:23](O)=[O:24])#[N:21].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CC(=O)OCC>C1COCC1>[Cl:19][C:18]1[C:13]([CH:2]([NH:1][C:23](=[O:24])[CH2:22][C:20]#[N:21])[C:3]2[CH:4]=[CH:5][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:11][CH:12]=2)=[N:14][CH:15]=[CH:16][N:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
NC(C1=CC=C(C(=O)OC)C=C1)C1=NC=CN=C1Cl
Name
Quantity
16.6 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
TEA
Quantity
39.4 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
74.1 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EA and water
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with PE

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=NC=CN1)C(C1=CC=C(C(=O)OC)C=C1)NC(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.